2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate
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Overview
Description
2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate is a complex organic compound that features a quinoline moiety linked to a benzoate group through a methoxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate typically involves the reaction of quinoline derivatives with benzoic acid derivatives under specific conditions. One common method involves the esterification of quinolin-2-yl methanol with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinolin-2-yl methanol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate is primarily related to its interaction with biological targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylate: Similar structure but lacks the methoxycarbonyl linkage.
Benzoate derivatives: Various benzoate esters with different substituents on the aromatic ring.
Quinoline derivatives: Compounds with different functional groups attached to the quinoline ring.
Uniqueness
2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate is unique due to its specific combination of the quinoline and benzoate moieties, which imparts distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
105578-66-3 |
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Molecular Formula |
C18H12NO4- |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-(quinolin-2-ylmethoxycarbonyl)benzoate |
InChI |
InChI=1S/C18H13NO4/c20-17(21)14-6-2-3-7-15(14)18(22)23-11-13-10-9-12-5-1-4-8-16(12)19-13/h1-10H,11H2,(H,20,21)/p-1 |
InChI Key |
PQCCOKRNOULARW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC(=O)C3=CC=CC=C3C(=O)[O-] |
Origin of Product |
United States |
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